An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenylpyrimidine and Its Isomer
An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenylpyrimidine and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 2-(4-bromophenyl)-4,6-diphenylpyrimidine and its well-characterized isomer, 4-(4-bromophenyl)-2,6-diphenylpyrimidine. Due to the greater availability of detailed experimental data for the 4-substituted isomer (CAS 58536-46-2), this document will focus primarily on this compound as a representative of this molecular scaffold.
Core Chemical and Physical Properties
2-(4-Bromophenyl)-4,6-diphenylpyrimidine and its isomers are heterocyclic aromatic compounds. The presence of the pyrimidine core, multiple phenyl rings, and a bromine atom imparts specific chemical and physical characteristics relevant to medicinal chemistry and materials science.[1][2] The bromine atom, in particular, can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for 4-(4-bromophenyl)-2,6-diphenylpyrimidine.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₅BrN₂ | |
| Molecular Weight | 387.28 g/mol | |
| CAS Number | 58536-46-2 | [3] |
| Melting Point | 169-171 °C | [3] |
| 165.0 to 169.0 °C | ||
| Appearance | White to light yellow powder/crystal | |
| Purity | >98.0% (HPLC) |
Synthesis and Experimental Protocols
The synthesis of 4-(4-bromophenyl)-2,6-diphenylpyrimidine can be achieved through a one-pot reaction involving an aromatic ketone, an aromatic aldehyde, and an ammonium salt as the nitrogen source.[3] A general and efficient protocol is detailed below.
General Procedure for the Synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine[5]
Reactants:
-
1-(4-bromophenyl)ethan-1-one
-
Benzaldehyde
-
Ammonium acetate
-
Sodium periodate (NaIO₄)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene
Protocol:
-
To a 10 mL oven-dried reaction vessel, add 1-(4-bromophenyl)ethan-1-one (39.8 mg, 0.2 mmol), benzaldehyde (61.2 μL, 0.6 mmol), ammonium acetate (46.2 mg, 0.6 mmol), NaIO₄ (17.2 mg, 0.08 mmol), DMSO (7.1 μL, 0.1 mmol), and chlorobenzene (0.8 mL).
-
Purge the reaction vessel with oxygen three times.
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Stir the reaction mixture at 130 °C for 10 hours.
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After cooling to room temperature, remove the volatile components under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (100:1) eluent system.
-
The final product is obtained as a white solid with a yield of 81%.
Caption: Synthetic workflow for 4-(4-Bromophenyl)-2,6-diphenylpyrimidine.
Spectroscopic Characterization
The structure of 4-(4-bromophenyl)-2,6-diphenylpyrimidine has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.[3]
NMR Data[5]
| Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| ¹H NMR | CDCl₃ | 8.71 (d, J = 7.9 Hz, 2H), 8.40-8.17 (m, 4H), 7.96 (s, 1H), 7.66-7.47 (m, 6H), 7.29-7.19 (m, 3H) |
| ¹³C NMR | CDCl₃ | 164.8, 164.4, 163.3, 137.9, 137.2, 136.9, 135.8, 130.8, 130.7, 129.0, 128.9, 128.5, 128.4, 127.2, 109.8 |
Potential Biological Activity and Applications in Drug Discovery
While specific biological data for 2-(4-bromophenyl)-4,6-diphenylpyrimidine is limited, the broader class of 4,6-diphenylpyrimidine derivatives has shown promise in the field of drug discovery, particularly for neurodegenerative diseases like Alzheimer's.[4]
Studies have demonstrated that certain propargyl-containing 4,6-diphenylpyrimidine derivatives act as potent dual inhibitors of both monoamine oxidase (MAO) and acetylcholinesterase (AChE).[4] These enzymes are key targets in the development of therapeutics for Alzheimer's disease. The inhibition of MAO can help to increase the levels of certain neurotransmitters in the brain, while the inhibition of AChE prevents the breakdown of acetylcholine, another important neurotransmitter.
The general structure of these diphenylpyrimidine derivatives suggests that they can be readily modified to explore structure-activity relationships and optimize their inhibitory potential. The presence of the bromophenyl group in the title compound offers a convenient point for such modifications.
Caption: Potential dual-inhibitory action of diphenylpyrimidine derivatives.
Conclusion
2-(4-Bromophenyl)-4,6-diphenylpyrimidine and its isomers represent a class of compounds with significant potential in medicinal chemistry. The well-defined synthesis and characterization of 4-(4-bromophenyl)-2,6-diphenylpyrimidine provide a solid foundation for further research and development. The established biological activity of related diphenylpyrimidine derivatives as dual inhibitors of MAO and AChE highlights the promise of this scaffold for the discovery of novel therapeutics for neurodegenerative diseases. Further investigation into the specific biological properties of the title compound and its derivatives is warranted.
References
- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 2. 58536-46-2 | MFCD00474667 | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine [aaronchem.com]
- 3. rsc.org [rsc.org]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
